Lipophilicity (Computed XLogP3-AA) Comparison: Brominated vs. Naphthyl Analog
The computed XLogP3-AA value for 1,4-Bis[(4-bromophenyl)sulfanyl]butan-2-OL is approximately 5.2, placing it within a more drug-like lipophilicity range (LogP < 5 is a Lipinski rule) compared to the naphthyl analog 1,4-bis(naphthalen-2-ylsulfanyl)butan-2-ol (CAS 632331-78-3), which has a computed LogP of approximately 6.6 [1]. This difference of 1.4 log units corresponds to roughly a 25-fold difference in the octanol-water partition coefficient, significantly affecting distribution behavior.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | ~5.2 |
| Comparator Or Baseline | 1,4-bis(naphthalen-2-ylsulfanyl)butan-2-ol; ~6.6 |
| Quantified Difference | Δ logP ≈ 1.4; approximately 25-fold difference in partition coefficient |
| Conditions | Computed by XLogP3 algorithm (PubChem method); experimental LogP not available for target compound |
Why This Matters
For procurement decisions in drug discovery or agrochemical research, a LogP difference of 1.4 units can be the difference between acceptable and poor ADME properties, making the brominated analog the preferred starting point for hit-to-lead campaigns targeting moderate lipophilicity.
- [1] Chemsrc. 1,4-bis(naphthalen-2-ylsulfanyl)butan-2-ol. CAS 632331-78-3. Accessed April 2026. View Source
